4-(2-Piperidin-2-ylethyl)morpholine

Descripción

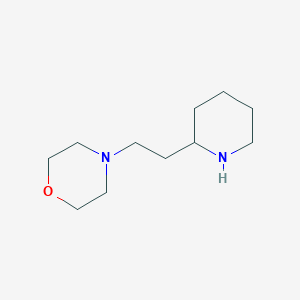

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-piperidin-2-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBQZFRRCQXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378244 | |

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216985-68-1 | |

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Piperidin 2 Ylethyl Morpholine and Analogues

Established Synthetic Routes to the Core Piperidine (B6355638) and Morpholine (B109124) Scaffolds

The synthesis of 4-(2-Piperidin-2-ylethyl)morpholine relies on the foundational chemistries of its two core components: the piperidine ring and the morpholine ring. Numerous methods have been established for the synthesis of these individual heterocycles.

Piperidine Scaffold: The piperidine motif, particularly when substituted at the 2-position, is a common feature in many natural products and pharmaceuticals. researchgate.netrsc.org Classical and modern synthetic methods are widely employed for its construction. Catalytic hydrogenation of corresponding pyridine (B92270) precursors is a primary industrial method. youtube.com For instance, 2-substituted pyridines can be reduced to 2-substituted piperidines using catalysts like platinum oxide or through chemical reductions such as the Birch reduction. youtube.com Cyclization strategies are also prevalent. A double reductive amination cascade of a 1,5-keto-aldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a direct route to the piperidine core. rsc.orgnih.gov Other methods include intramolecular Mannich reactions and cyclizations starting from amino alcohols. researchgate.net

Morpholine Scaffold: The morpholine ring is typically synthesized through the cyclization of diethanolamine (B148213) or its derivatives, often involving dehydration with a strong acid like sulfuric acid. Another common approach is the reaction of a bis(2-haloethyl)ether with a primary amine. More contemporary methods focus on creating substituted morpholines through multicomponent reactions, which allow for the de novo assembly of the ring with greater diversity. nih.gov

Strategies for N-Alkylation and Side Chain Elongation in the Synthesis of this compound

The crucial step in assembling this compound is the covalent linkage of the morpholine nitrogen to the 2-position of the piperidine ring via a two-carbon ethyl spacer. This is typically achieved through N-alkylation of morpholine with a suitably functionalized piperidine derivative.

A plausible and efficient synthetic pathway starts with the commercially available (racemic or enantiopure) 2-piperidine ethanol (B145695). The hydroxyl group of 2-piperidine ethanol can be converted into a better leaving group, such as a tosylate or a halide (e.g., chloride or bromide), to facilitate nucleophilic substitution. The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) prior to this activation to prevent intramolecular side reactions.

The key N-alkylation step involves reacting the activated 2-(2-ethyl-piperidine) intermediate with morpholine. This reaction is generally performed in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netchemicalforums.com Following the successful alkylation, the protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product.

A similar strategy, reductive amination, could also be employed. This would involve reacting morpholine with a piperidine-2-acetaldehyde derivative in the presence of a reducing agent.

Table 1: Representative Conditions for N-Alkylation Reactions

| Alkylating Agent | Amine | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Alkyl Bromide/Iodide | Piperidine | None (slow addition) | Acetonitrile | Room Temp | N-Alkylpiperidine Salt researchgate.net |

| Substituted Benzyl Chloride | Piperidine | K₂CO₃ | Ethanol (Microwave) | 80°C | N-Benzylpiperidine Derivative chemicalforums.com |

| Alkylating Agent | Piperidine | K₂CO₃ | Dry DMF | Room Temp | N-Alkylpiperidine researchgate.net |

This interactive table summarizes general conditions applicable to the N-alkylation of secondary amines like piperidine and morpholine.

Derivatization and Functionalization Approaches for Analogues

The synthesis of analogues of this compound can be achieved by modifying either the piperidine or the morpholine ring, or the ethyl linker.

Morpholine Ring Derivatization: Analogues can be prepared by using substituted morpholines in the N-alkylation step. For example, using C-substituted morpholines would result in analogues with functional groups on the morpholine ring.

Piperidine Ring Derivatization: The piperidine ring offers multiple positions for functionalization. Starting with substituted 2-piperidine ethanol derivatives allows for the introduction of substituents at various positions on the piperidine ring. Furthermore, after the main scaffold is assembled, the secondary amine of the piperidine ring can be further alkylated, acylated, or used in other nitrogen-based chemical transformations to create a diverse library of compounds. Multicomponent reactions offer a powerful strategy for creating highly substituted piperazine (B1678402) and morpholine scaffolds de novo, which can then be incorporated. nih.gov

Stereoselective Synthesis of this compound Isomers

The carbon atom at the 2-position of the piperidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S). The synthesis of specific isomers requires stereoselective methods.

One of the most direct approaches is to start from an enantiomerically pure precursor. Chiral 2-piperidine ethanol is commercially available and serves as an excellent starting point for a stereodivergent synthesis. researchgate.net By using either (R)- or (S)-2-piperidine ethanol, the corresponding enantiomer of the final product can be synthesized, as the stereocenter is typically unaffected by the subsequent side-chain activation and N-alkylation steps.

Alternatively, asymmetric synthesis can be employed to create the chiral center. For example, the stereoselective reduction of a corresponding pyridine precursor using a chiral catalyst can yield an enantiomerically enriched 2-substituted piperidine. Another advanced method involves using a chiral auxiliary. For instance, an η4-dienetricarbonyliron complex can function as a powerful chiral auxiliary in a double reductive amination cascade, allowing for the formation of a single diastereoisomeric piperidine product with complete stereocontrol. rsc.orgnih.gov The auxiliary can then be removed to yield the enantiopure 2-substituted piperidine.

Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on environmentally friendly processes. Several green chemistry principles can be applied to the synthesis of this compound.

Atom Economy and Catalyst Use: Designing routes that maximize atom economy, such as addition reactions and catalytic cycles, is crucial. The use of catalytic hydrogenation for both piperidine synthesis and potentially for reductive amination steps is preferable to stoichiometric reagents. rsc.org For instance, a one-pot approach for synthesizing piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported, highlighting a sustainable pathway. rsc.org

Solvent and Energy: The choice of solvent is a key consideration. Replacing hazardous solvents like DMF with greener alternatives such as ethanol or even performing reactions under solvent-free conditions is a primary goal. acgpubs.org Microwave-assisted synthesis has been shown to be an effective green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions without the need for a catalyst or solvent in some cases. acgpubs.orgresearchgate.net

Renewable Feedstocks: A long-term green chemistry goal is the use of renewable starting materials. Research into producing piperidine and its derivatives from biomass resources is an active area of investigation and could provide a sustainable route to the piperidine core of the target molecule. rsc.org

Biological and Pharmacological Investigations of 4 2 Piperidin 2 Ylethyl Morpholine

In Vitro Pharmacological Profiling of 4-(2-Piperidin-2-ylethyl)morpholine

The in vitro pharmacological profile, extrapolated from its analogues, suggests potential interactions with various receptors and enzymes, and functional effects in cell-based systems.

Receptor Binding Affinity Studies

Compounds containing piperidine (B6355638) and morpholine (B109124) rings have been extensively studied for their ability to bind to a variety of neurotransmitter receptors. This suggests that this compound could exhibit a complex receptor binding profile.

Dopamine (B1211576) Receptors: Analogues featuring the piperidine scaffold have shown high affinity and selectivity for the human dopamine D4 receptor. nih.govnih.gov For instance, certain 4-N-linked-heterocyclic piperidine derivatives demonstrate high affinity for the hD4 receptor (Ki of 5.2 nM) with over 300-fold selectivity against hD2 and hD3 receptors. nih.gov More recent studies on piperidine-based ligands as D4 receptor antagonists have reported pKi values ranging from 6.12 to 9.18, with significant selectivity over D2 and D3 subtypes. nih.gov

Sigma Receptors: The piperidine moiety is a critical structural element for affinity at sigma receptors (σR). nih.gov Studies on disubstituted piperidine ligands show high affinity for σR with little to no affinity for dopamine D2 receptors. nih.gov Specifically, certain piperidine derivatives show high preference and affinity for the σ1 receptor subtype over the σ2 subtype, with Ki values as low as 3.64 nM and 4.41 nM for the σ1R. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to dramatically increase σ1R affinity. nih.gov

Histamine (B1213489) Receptors: A number of histamine H3 receptor (H3R) antagonists possess a piperidine ring and also exhibit nanomolar affinity for sigma-1 receptors. nih.govacs.org This dual activity is prominent in compounds where the piperidine moiety is a key structural feature, leading to potent H3R antagonism (Ki of 7.70 nM) combined with high σ1R affinity. nih.gov

Opioid Receptors: The 4-anilidopiperidine scaffold is a core component of potent opioid receptor ligands. nih.gov Analogues have been synthesized that show excellent binding affinity (Ki of 2 nM) and high selectivity (5000-fold) for the μ-opioid receptor. nih.gov

Table 1: Receptor Binding Affinities of Selected Analogues

| Receptor Target | Analogue Class | Key Findings | Reference |

|---|---|---|---|

| Dopamine D4 | 4-N-linked-heterocyclic piperidines | High affinity (Ki = 5.2 nM) and >300-fold selectivity over D2/D3. | nih.gov |

| Sigma-1 | Disubstituted piperidines | High affinity (Ki = 3.64 nM) and selectivity over Sigma-2. | nih.gov |

| Histamine H3 | Piperidine derivatives | Potent antagonism (Ki = 7.70 nM) with dual Sigma-1 affinity. | nih.gov |

| μ-Opioid | 4-Anilidopiperidines | Excellent affinity (Ki = 2 nM) and >5000-fold selectivity. | nih.gov |

Enzyme Inhibition Assays

The structural motifs of this compound are found in inhibitors of several key enzyme families, particularly those involved in neurotransmission and metabolic regulation.

Cholinesterases (AChE/BuChE): Phenoxyethyl piperidine and morpholine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.govresearchgate.net In some series, the piperidinyl moiety conferred greater and more selective inhibitory activity against AChE compared to the morpholino group, with one potent derivative showing an IC50 value of 0.50 µM against eeAChE. nih.govresearchgate.net Other piperidinyl-quinoline acylhydrazones have also emerged as potent and selective cholinesterase inhibitors, with one compound inhibiting AChE with an IC50 of 5.3 µM and another inhibiting BuChE with an IC50 of 1.31 µM. mdpi.com

Monoamine Oxidases (MAO-A/MAO-B): The piperidine nucleus is a core feature of many monoamine oxidase (MAO) inhibitors. acs.orgnih.gov Piperine, a natural alkaloid containing a piperidine ring, competitively and reversibly inhibits both MAO-A (Ki = 19.0 µM) and MAO-B (Ki = 3.19 µM). nih.gov Synthetic pyridazinobenzylpiperidine derivatives have been developed as potent and selective MAO-B inhibitors, with the lead compound (S5) showing an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19 over MAO-A. mdpi.com

Metabolic Enzymes: Analogues containing morpholine and piperidine moieties have been investigated for activity against metabolic enzymes. mdpi.com Derivatives have shown inhibitory activity against α-amylase and α-glucosidase. mdpi.com Furthermore, hybrid molecules incorporating these rings have been found to be selective inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in diabetes treatment, with one well-known drug, alogliptin (B1666894), featuring a piperidine moiety and exhibiting potent DPP-4 inhibition (IC50 < 10 nM). mdpi.com

Table 2: Enzyme Inhibition by Selected Analogues

| Enzyme Target | Analogue Class | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| AChE | Phenoxyethyl piperidines | IC50 = 0.50 µM | researchgate.net |

| BuChE | Piperidinyl-quinoline acylhydrazones | IC50 = 1.31 µM | mdpi.com |

| MAO-A | Piperine | Ki = 19.0 µM | nih.gov |

| MAO-B | Pyridazinobenzylpiperidines | IC50 = 0.203 µM | mdpi.com |

| DPP-4 | Alogliptin (piperidine-containing) | IC50 < 10 nM | mdpi.com |

Cell-Based Functional Assays

Functional assays in cellular systems have primarily explored the anticancer potential of analogues containing the piperidine-morpholine scaffold.

Anticancer Activity: A novel series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine fragments were tested for cytotoxic activity against a panel of seven human cancer cell lines, including M-HeLa (cervical adenocarcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung adenocarcinoma). nih.govacs.org While many derivatives showed activity, compounds with an N-methylpiperazine substituent were particularly promising, with one mixture of regioisomers showing a highly selective cytotoxic effect against the A549 lung cancer cell line. nih.govacs.org These compounds were found to induce apoptosis and cause cell cycle arrest in the S phase. acs.org Another analogue, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (compound A5), acted as a c-Myc inhibitor, displaying potent cytotoxic activity against A549 and NCI-H1299 lung cancer cell lines with IC50 values of 4.08 µM and 7.86 µM, respectively. nih.gov

Glioblastoma: Piperidine-based antagonists of the D4 dopamine receptor have been shown to dose-dependently decrease the cell viability of glioblastoma (GBM) cells, induce cell death and cell cycle arrest, and inhibit colony formation. nih.gov

Receptor Functional Modulation: In functional assays, piperidine derivatives have been confirmed as antagonists at both histamine H3 and sigma-1 receptors. nih.govacs.org

Table 3: Cytotoxicity (IC50) of Selected Analogues in Cancer Cell Lines

| Analogue Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-Quinoxaline | A549 | Lung Adenocarcinoma | "At doxorubicin (B1662922) level" | acs.org |

| Benzimidazole-isoxazole (Cmpd A5) | A549 | Lung Adenocarcinoma | 4.08 | nih.gov |

| Benzimidazole-isoxazole (Cmpd A5) | NCI-H1299 | Lung Cancer | 7.86 | nih.gov |

In Vivo Pharmacological Evaluation of this compound

While no in vivo data exists for this compound itself, studies on its analogues in animal models point toward potential therapeutic applications in pain, neuropsychiatric disorders, and cancer.

Assessment in Disease Models

Pain Models: Dual-acting histamine H3 and sigma-1 receptor antagonists containing a piperidine core have demonstrated promising antinociceptive activity in vivo. nih.govacs.org Administration of these compounds enhanced the antinociceptive effect of loperamide, an effect that was reversible by a σ1R agonist, confirming the mechanism of action in a living system. nih.gov

Models of Psychosis: Disubstituted piperidine sigma ligands have shown good oral potency in animal models used to screen for antipsychotic drugs. nih.gov Notably, lead compounds from this class did not induce catalepsy in rats, a common side effect associated with typical antipsychotics that block dopamine D2 receptors, suggesting a potential for an improved side effect profile. nih.gov

Cancer Models: In a syngeneic tumor model of lung cancer, an analogue of this compound that acts as a c-Myc inhibitor demonstrated excellent efficacy, achieving a tumor growth inhibition rate of up to 76.4%. nih.gov This was accompanied by a significant reduction in c-Myc protein expression within the tumor tissue. nih.gov

Diabetes Models: Piperidine amide and urea (B33335) derivatives have shown good in vivo activity in reducing both fasting and non-fasting blood glucose levels in animal models of diabetes. mdpi.com Similarly, the DPP-4 inhibitor alogliptin enhanced plasma insulin (B600854) levels and improved glucose tolerance in rats. mdpi.com

Translational Research with this compound Analogues

The diverse biological activities observed for analogues of this compound highlight the translational potential of this chemical scaffold. The combination of the piperidine and morpholine rings, connected by a flexible linker, allows for interaction with a wide range of biological targets, making it a "privileged structure" in medicinal chemistry. pharmjournal.ru

Translational efforts are focused on optimizing these analogues for specific therapeutic indications:

Neurodegenerative Diseases: The development of selective and reversible MAO-B inhibitors based on the piperidine structure is a key area of research for new Parkinson's disease therapies. nih.govmdpi.com Likewise, the design of dual inhibitors of both the catalytic and peripheral anionic sites of cholinesterases is a promising strategy for creating more effective treatments for Alzheimer's disease. nih.govacs.org

Oncology: The discovery of piperidine-morpholine containing analogues that can inhibit critical cancer drivers like c-Myc or act as potent D4 receptor antagonists for glioblastoma provides new avenues for targeted cancer therapy. nih.govacs.orgnih.gov The high selectivity of some of these compounds for cancer cells over normal cells enhances their translational promise. nih.gov

Pain and Psychiatry: The development of dual-target ligands, such as H3/σ1 receptor antagonists, represents an innovative approach to treating complex conditions like neuropathic pain. nih.govacs.org The potential for potent sigma ligands to act as antipsychotics without the motor side effects of current drugs is also a significant area of translational interest. nih.gov

Metabolic Diseases: The proven success of piperidine-containing drugs like alogliptin for diabetes validates the utility of this scaffold for targeting metabolic enzymes like DPP-4. mdpi.com

Mechanism of Action Studies

Elucidation of Molecular Targets for 4-(2-Piperidin-2-ylethyl)morpholine

No published studies have identified the specific molecular targets of this compound. While research on analogous structures suggests potential interactions with various biological molecules, the precise proteins, enzymes, or receptors that this particular compound binds to have not been documented.

Investigating Ligand-Receptor/Enzyme Interactions

There is currently no available data from binding assays, enzymatic studies, or other experimental procedures that detail the interactions between this compound and any biological receptors or enzymes. The affinity, potency, and nature of such potential interactions remain uncharacterized.

Downstream Signaling Pathway Modulation by this compound

Consequently, without knowledge of the compound's direct molecular targets, there is no information regarding its potential effects on intracellular signaling cascades. Research has not yet explored whether this compound modulates any downstream pathways.

Cellular and Subcellular Distribution Research

Information regarding the cellular uptake, accumulation, and subcellular localization of this compound is not present in the reviewed literature.

Structure Activity Relationship Sar Analysis of 4 2 Piperidin 2 Ylethyl Morpholine Analogues

Impact of Morpholine (B109124) Moiety Modifications on Biological Activity

The morpholine ring is a common feature in many bioactive molecules and approved drugs, valued for its favorable physicochemical and metabolic properties. nih.gov Its presence in the 4-(2-Piperidin-2-ylethyl)morpholine scaffold is critical, and modifications to this ring system can profoundly alter the compound's biological activity. The morpholine moiety often contributes to improved pharmacokinetic profiles. nih.govenamine.net

The oxygen atom within the morpholine ring is capable of forming hydrogen bonds, a key interaction in molecular recognition at receptor sites. researchgate.net For instance, in the context of PI3K and PIKK inhibitors, the morpholine oxygen of 4-(pyrimidin-4-yl)morpholines has been shown to form a crucial hydrogen bond with the hinge region of the enzyme. cambridgemedchemconsulting.com The electron-deficient nature of the morpholine ring also allows it to participate in hydrophobic interactions. researchgate.net

Alterations to the morpholine ring can have a range of effects. For example, the introduction of methyl groups, as seen in 2,6-dimethylmorpholine (B58159) analogs, can introduce steric hindrance that diminishes receptor affinity. Conversely, replacing the morpholine with a 4-(2-chloroethyl)morpholine (B1582488) can increase the electrophilicity of the molecule, potentially enabling covalent bonding with its target. In some instances, replacing the morpholine ring with a pyran ring has been shown to cause a significant conformational change, twisting the new ring orthogonal to an adjacent pyrimidine (B1678525) ring, which can impact biological activity. cambridgemedchemconsulting.com

Research on a series of 2-(benzimidazol-2-yl)quinoxalines demonstrated that replacing an N-substituted piperazine (B1678402) with a morpholine fragment led to a decrease or complete loss of cytotoxic activity against several cancer cell lines. nih.gov However, in other cases, the introduction of a morpholine moiety has been a successful strategy to enhance the potency of bioactive molecules. researchgate.nete3s-conferences.org For example, in a series of phenoxyethyl amine derivatives, the replacement of a piperidine (B6355638) ring with a morpholine ring in certain compounds was explored for its effect on cholinesterase inhibition. nih.gov

Influence of Piperidine Moiety Substitutions on Pharmacological Profiles

The piperidine ring is another key structural component of this compound and is the third most common ring system found in drug discovery. cambridgemedchemconsulting.com Modifications to this moiety have been extensively studied to modulate the pharmacological profiles of various compounds. pharmjournal.ru

Substitutions on the piperidine ring can significantly impact a compound's binding affinity and efficacy. For instance, in a series of compounds targeting opioid receptors, altering the length and flexibility of a side chain on the 4-position of a piperidine ring led to improved binding affinity at both mu (µ) and delta (δ) opioid receptors. nih.gov Some of these piperidine derivatives displayed potent MOR agonism alongside DOR antagonism, a desirable profile for reducing side effects associated with selective MOR agonists. nih.gov

The atoms adjacent to the piperidine nitrogen are often sites of metabolism. cambridgemedchemconsulting.com Strategic substitutions can mitigate this. Increasing the ring's polarity, for example by replacing it with a morpholine, can reduce metabolism, although this also affects the pKa. cambridgemedchemconsulting.com In the development of agents against Trypanosoma cruzi, introducing unsaturation into the piperidine ring resulted in a tenfold increase in potency in some cases. dndi.org However, replacing the piperidine with an acyclic analogue led to a loss of activity. dndi.org

Furthermore, in the context of colchicine (B1669291) binding site inhibitors, novel piperidine derivatives have been shown to induce apoptosis and inhibit epithelial-mesenchymal transition in prostate cancer cells. pharmjournal.ru The antidepressant-like effects of certain benzimidazole-piperidine derivatives have also been investigated, highlighting the diverse pharmacological activities achievable through piperidine modification. pharmjournal.ru

Role of the Ethyl Linker and its Length in Target Interaction

The ethyl linker connecting the piperidine and morpholine rings in this compound provides conformational flexibility, which is a critical determinant of how the molecule interacts with its biological target. The length and nature of this linker can dictate the spatial orientation of the two heterocyclic rings, thereby influencing binding affinity and selectivity.

In a study of compounds with balanced affinity for mu (µ) and delta (δ) opioid receptors, modifying the length and flexibility of a side chain at the 4-position of a piperidine ring significantly improved binding affinity at both receptors. nih.gov This highlights the importance of the linker in optimizing the presentation of pharmacophoric elements to the receptor.

While direct studies on the ethyl linker of this compound are not extensively detailed in the provided results, the principle of linker optimization is a well-established concept in medicinal chemistry. The two-carbon length of the ethyl group provides a specific degree of separation and rotational freedom between the two rings. Altering this length by adding or removing methylene (B1212753) units would directly impact the distance between the pharmacophoric piperidine and morpholine moieties. A shorter linker would create a more rigid analogue, while a longer linker would increase flexibility. Each modification would present a different set of conformers to a biological target, potentially leading to altered activity.

For instance, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a methyl group served as a linker between a piperazine and a triazine ring system. researchgate.net While not an ethyl linker, this demonstrates the role of even simple alkyl chains in connecting key pharmacophoric groups. The flexibility of the ethylene (B1197577) bridge in this compound allows for various rotational conformations, which can be crucial for adopting the optimal geometry for receptor binding.

Conformational Analysis and its Correlation with Activity

The three-dimensional structure of this compound and its analogues is a key determinant of their biological activity. Conformational analysis, which explores the different spatial arrangements of a molecule, is therefore essential for understanding its interaction with biological targets. mdpi.com

The this compound molecule features two six-membered rings, piperidine and morpholine, connected by a flexible ethylene linker. Both the piperidine and morpholine rings typically adopt a stable chair conformation. The ethylene bridge allows for rotation, enabling the molecule to adopt various conformations. The specific conformation that binds to a biological receptor is known as the bioactive conformation.

Computational studies are often employed to predict the likely bioactive conformations of flexible molecules. mdpi.com For example, in a study of 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was used to design a pharmacophore model for sedative-hypnotic activity. nih.gov This model proposed that the bioactive derivatives should possess 11 specific features that define the binding of the ligands to a hypothetical receptor. nih.gov

The agreement between calculated and experimental optical rotations can serve as a verification of conformational analysis results. mdpi.com In a study of salicylamide-based peptidomimetics, this method was used to assess the accuracy of the predicted conformer populations. mdpi.com For some flexible compounds, it was found that the conformational analysis provided an exact representation of the populated conformers, while for others, discrepancies suggested that some conformers might have been missed. mdpi.com

In the case of 4-(pyrimidin-4-yl)morpholines targeting PI3K, the morpholine ring adopts a conformation that is nearly coplanar with the pyrimidine ring, which is crucial for its activity. cambridgemedchemconsulting.com This highlights how a specific conformation is essential for the desired biological effect. The flexible nature of the ethyl linker in this compound allows it to explore a wider conformational space, which can be advantageous for binding to some targets but may also lead to a loss of potency if the energetic cost of adopting the bioactive conformation is too high.

Bioisosteric Replacements in this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design where one part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. nih.gov In the context of the this compound scaffold, both the morpholine and piperidine rings, as well as the ethyl linker, can be subjects of bioisosteric replacement.

Morpholine Moiety: The morpholine ring itself is often used as a bioisostere for other groups. enamine.net However, it can also be replaced. For instance, in a series of PI3K inhibitors, replacing the morpholine ring with a pyran resulted in a significant conformational change and altered activity. cambridgemedchemconsulting.com A cyclopropyl-pyran was also explored as a morpholine bioisostere. cambridgemedchemconsulting.com

Piperidine Moiety: The piperidine ring is frequently the target of bioisosteric replacement. cambridgemedchemconsulting.com One common strategy is to replace it with a morpholine ring to increase polarity and reduce metabolism, although this can also impact the compound's pKa. cambridgemedchemconsulting.com Other replacements for the piperidine ring include the tropane (B1204802) system and various spirocyclic systems like azaspiro[3.3]heptane. cambridgemedchemconsulting.comenamine.net These spirocyclic replacements can offer access to different structural vectors not achievable with a simple piperidine ring. cambridgemedchemconsulting.com Azaspiro[3.3]heptanes have been shown to have similar basicity and lipophilicity to piperidine but with improved metabolic stability. enamine.netresearchgate.net

Ethyl Linker: While not explicitly detailed for this compound in the provided results, the ethyl linker can also be replaced. For example, in a study of tocainide-related compounds, an oxymethylene linker was used as a bioisostere for an alkyl chain, leading to a compound with enhanced use-dependent sodium channel blocking activity. nih.gov

The following table summarizes some potential bioisosteric replacements for the different moieties of this compound based on the principles of medicinal chemistry.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Morpholine | Thiomorpholine | Modulate polarity and hydrogen bonding capacity. |

| Piperazine | Introduce a second basic center, altering pKa and potential for interactions. cambridgemedchemconsulting.com | |

| Tetrahydropyran | Remove the basic nitrogen, affecting pKa and solubility. cambridgemedchemconsulting.com | |

| Piperidine | Pyrrolidine | Alter ring size and conformational flexibility. wikipedia.org |

| Azetidine | Reduce ring size, potentially improving metabolic stability. nih.gov | |

| Azaspiro[3.3]heptane | Improve metabolic stability and explore new chemical space. cambridgemedchemconsulting.comenamine.net | |

| Ethyl Linker | Propyl Linker | Increase flexibility and distance between rings. |

| Ethynyl Linker | Introduce rigidity and alter electronic properties. | |

| Amide Linker | Introduce hydrogen bonding capabilities and alter conformational preferences. |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of 4-(2-Piperidin-2-ylethyl)morpholine with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can elucidate its potential binding modes within the active sites of various biological targets, offering clues to its possible pharmacological activities.

Given the structural motifs present in this compound, several classes of biological targets are of particular interest for docking studies. The piperidine (B6355638) moiety is a common feature in ligands for neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, as well as cholinesterases. The morpholine (B109124) ring, with its potential for hydrogen bonding, can also contribute significantly to binding affinity and selectivity.

For instance, docking studies of similar piperidine-containing compounds with the dopamine D2 receptor have shown that the protonated piperidine nitrogen can form a crucial salt bridge with a key aspartate residue (Asp114) in the binding pocket. nih.gov The rest of the molecule then orients itself within a hydrophobic pocket. It is conceivable that this compound could adopt a similar binding mode, with the piperidine ring anchoring the molecule and the morpholine-ethyl tail exploring interactions with other residues.

Similarly, in the context of cholinesterase inhibition , a therapeutic strategy for Alzheimer's disease, the piperidine ring of a ligand can engage in π-cation interactions with tryptophan residues in the active site gorge of acetylcholinesterase (AChE). nih.gov The morpholine oxygen of this compound could potentially form hydrogen bonds with amino acid residues in the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme. nih.govresearchgate.net

Docking studies with histamine (B1213489) H3 receptors , another important drug target, have revealed that piperidine-containing ligands can establish a salt bridge with an aspartate residue (Asp114) and cation-π interactions with tyrosine and phenylalanine residues. nih.gov The ether oxygen in some ligands has been shown to form a hydrogen bond with a tyrosine residue. nih.gov These interactions provide a plausible binding hypothesis for this compound that could be tested computationally.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the chosen receptor, followed by running a docking algorithm to generate a series of possible binding poses. These poses would then be scored and analyzed to identify the most stable and likely binding mode, providing a foundation for understanding its potential biological activity.

| Biological Target | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Dopamine D2 Receptor | Asp114 | Salt Bridge |

| Acetylcholinesterase (AChE) | Trp86, Tyr337 | π-cation Interaction |

| Acetylcholinesterase (AChE) | Ser203, Tyr121 | Hydrogen Bond |

| Histamine H3 Receptor | Asp114 | Salt Bridge |

| Histamine H3 Receptor | Tyr115, Phe398 | Cation-π Interaction |

| Histamine H3 Receptor | Tyr115 | Hydrogen Bond |

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to a biological target would allow for the assessment of the stability of the binding mode predicted by docking.

The simulation would involve placing the docked complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of the complex's movements, revealing how the ligand and protein interact and adapt to each other's presence.

Key insights that could be gained from an MD simulation of a this compound-protein complex include:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, one can assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Flexibility of the ligand and protein: The root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight flexible regions of both the ligand and the protein upon binding. This can reveal which parts of the molecule are most dynamic and how the protein structure might change to accommodate the ligand.

Key intermolecular interactions: The simulation trajectory can be analyzed to determine the persistence of key interactions, such as hydrogen bonds and salt bridges, over time. This can help to identify the most important interactions for binding affinity. For example, a study on phenoxyethyl piperidine/morpholine derivatives as cholinesterase inhibitors utilized MD simulations to observe the stability of interactions within the enzyme's active site. researchgate.net

By providing a more realistic and dynamic picture of the binding event, MD simulations can validate and refine the hypotheses generated from molecular docking studies, leading to a more comprehensive understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of analogs of this compound could be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is required. This would involve synthesizing and testing a library of derivatives of this compound.

Descriptor Calculation: For each compound in the dataset, a set of numerical descriptors that represent its structural and physicochemical properties is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A successful QSAR model could then be used to:

Predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts.

Provide insights into the structural features that are important for activity, guiding the design of more potent compounds. For instance, a QSAR study on piperidine derivatives targeting the protein kinase Akt1 identified key 3D and 2D autocorrelation descriptors that were crucial for inhibitory activity. nih.gov

In Silico ADMET Prediction for Research and Development

In addition to predicting biological activity, computational methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. An in silico ADMET profile of this compound can provide early warnings of potential liabilities, helping to guide the optimization of the molecule.

Various computational tools and web servers, such as SwissADME and admetSAR, are available to predict a wide range of ADMET properties. nih.govresearchgate.net For this compound, these tools could be used to predict properties such as:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility. These properties are crucial for oral bioavailability.

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. The presence of the morpholine ring can sometimes improve pharmacokinetic properties. nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it is likely to be an inhibitor of these enzymes.

Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | Yes | Potential for CNS activity |

| Distribution | ||

| P-gp Substrate | No | Less likely to be effluxed from cells |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many drugs |

| Excretion | ||

| Renal OCT2 Substrate | Likely | Potential for renal clearance |

| Toxicity | ||

| Ames Toxicity | Non-toxic | Low mutagenic potential |

| hERG I Inhibitor | Weak inhibitor | Low risk of cardiotoxicity |

The in silico ADMET profile provides a valuable, albeit predictive, assessment of the drug-like properties of this compound. These predictions can help to identify potential issues early in the research and development process, allowing for the design of improved analogs with more favorable ADMET characteristics.

Preclinical Efficacy and Safety Research of 4 2 Piperidin 2 Ylethyl Morpholine

In Vitro Toxicity Assessments

A critical early step in drug development involves the assessment of a compound's potential for cellular toxicity. Standard in vitro toxicity assays are designed to evaluate a substance's effects on cells grown in a controlled laboratory setting. These tests can identify potential liabilities such as cytotoxicity (the ability to kill cells) and genotoxicity (the potential to damage DNA).

For the specific compound 4-(2-Piperidin-2-ylethyl)morpholine, there is a notable absence of published data from dedicated in vitro toxicity studies. While research on related classes of compounds exists, the direct toxicological profile of this compound remains uncharacterized in scientific literature. For instance, studies on other molecules containing piperidine (B6355638) and morpholine (B109124) fragments have been conducted to assess their cytotoxic effects against various cancer cell lines. acs.orgnih.gov In one such study, a series of 2-(benzimidazol-2-yl)quinoxalines featuring these moieties were evaluated for their activity against cancer and normal cell lines. acs.orgnih.gov However, these findings are specific to the studied molecular scaffolds and cannot be directly extrapolated to this compound.

Typically, in vitro toxicity assessments would include, but are not limited to, the following assays:

Cytotoxicity Assays: Evaluated against a panel of cell lines, often including both cancerous and non-cancerous cells, to determine the concentration at which the compound induces cell death.

Genotoxicity Assays: A battery of tests such as the Ames test (bacterial reverse mutation assay), chromosomal aberration test in mammalian cells, and the mouse lymphoma assay are commonly employed to assess mutagenic and clastogenic potential.

Without specific studies on this compound, its potential for in vitro toxicity is currently unknown.

In Vivo Safety and Tolerability Studies in Preclinical Models

Following in vitro assessments, promising compounds are advanced to in vivo studies in animal models to evaluate their safety and tolerability. These studies are crucial for understanding how a compound behaves in a whole organism and for identifying potential target organs for toxicity.

As with the in vitro data, there is no specific information available in the published literature regarding in vivo safety and tolerability studies conducted on this compound. General toxicological studies on morpholine and piperidine derivatives have been reported, but these are broad and not specific to the compound . nih.govnih.gov For example, some piperidine derivatives have been noted for their low toxicity in animal models. researchgate.net

Standard in vivo safety and tolerability studies typically involve:

Acute Toxicity Studies: Administration of single, high doses to animals to determine the immediate adverse effects and the maximum tolerated dose (MTD).

Repeat-Dose Toxicity Studies: Administration of the compound daily for a specified period (e.g., 14 or 28 days) to assess the effects of longer-term exposure. These studies involve detailed clinical observations, body weight measurements, food and water consumption, and extensive post-mortem analysis of tissues and organs.

The absence of such data for this compound means that its safety profile in preclinical models has not been established.

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential for determining its potential as a drug.

There is a lack of published pharmacokinetic data for this compound in any preclinical species. The pharmacokinetic properties of a molecule are highly dependent on its specific structure, and therefore, data from related but non-identical compounds cannot be reliably used to predict the behavior of this compound. For example, the introduction of a morpholine ring can sometimes improve pharmacokinetic properties. nih.gov However, in one instance, replacing a piperidine with a morpholine led to an inactive compound, illustrating the unpredictable nature of such structural modifications.

A typical preclinical pharmacokinetic study would characterize the following parameters in species such as rats and dogs:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Clearance: The rate at which the compound is removed from the body.

Volume of Distribution: The extent to which a compound distributes into the tissues of the body.

Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.

Metabolite Identification: Identifying the major metabolic products of the compound.

Without these data, the absorption, distribution, metabolism, and excretion characteristics of this compound remain unknown.

Drug-Drug Interaction Potential

A key aspect of preclinical safety evaluation is assessing the potential for a new chemical entity to interact with other drugs. A major mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs.

No specific studies on the drug-drug interaction potential of this compound have been published. Therefore, its capacity to act as an inhibitor or inducer of key drug-metabolizing enzymes is unknown.

Standard assessments for drug-drug interaction potential include:

In Vitro CYP Inhibition Assays: The compound is tested against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine its inhibitory potency (IC50).

In Vitro CYP Induction Assays: The ability of the compound to increase the expression of CYP enzymes is evaluated, typically using human hepatocytes.

Transporter Interaction Studies: The potential for the compound to interact with drug transporters such as P-glycoprotein (P-gp) is also commonly assessed.

The lack of such data for this compound represents a significant gap in its preclinical safety profile.

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating a compound from a mixture and quantifying its concentration. For a compound like 4-(2-Piperidin-2-ylethyl)morpholine, with its basic nitrogen atoms, reverse-phase HPLC would be a logical starting point. A typical method would likely involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The addition of an amine modifier, such as triethylamine, or the use of a low pH mobile phase would be essential to prevent peak tailing and ensure good peak shape. Detection could be achieved using a UV detector, although the compound's chromophore may limit sensitivity, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Gas chromatography could also be a viable technique, particularly for assessing purity. The volatility of the compound might be sufficient for direct analysis, or derivatization could be employed to improve its thermal stability and chromatographic behavior. A polar capillary column would likely be required to achieve adequate separation.

Table 1: Hypothetical HPLC-UV Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for many organic molecules. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for basic compounds and allows for gradient elution. |

| Gradient | 5% to 95% B over 15 minutes | To elute the compound and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detector | UV at 210 nm | For detection of the amide and amine functionalities. |

| Injection Vol. | 10 µL | A typical volume for analytical injections. |

It is crucial to note that this table represents a theoretical starting point for method development and has not been validated through experimental data.

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be the primary tools for the structural elucidation of this compound.

¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) and morpholine (B109124) rings, as well as the ethyl linker. ¹³C NMR would complement this by showing the number of unique carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, could be used to definitively assign all proton and carbon signals.

IR spectroscopy would reveal the presence of key functional groups. Characteristic C-H stretching and bending vibrations for the aliphatic rings and the ethyl chain would be expected. The C-O-C stretching of the morpholine ring and N-H bending of the piperidine ring would also provide key structural information.

Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Bioanalytical Methodologies for Quantification in Biological Matrices

For research involving the study of this compound in biological systems, sensitive and selective bioanalytical methods are required to measure its concentration in complex matrices like plasma, urine, or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to separate the analyte from endogenous matrix components and selecting specific precursor-to-product ion transitions for quantification in multiple reaction monitoring (MRM) mode. Sample preparation is a critical step and would likely involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision.

Method Validation for Research Rigor

To ensure the reliability of data generated for research purposes, any analytical method must be properly validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Strategic Approaches in Lead Optimization and Drug Discovery

Hit-to-Lead and Lead Optimization Strategies Applied to Piperidine (B6355638)/Morpholine (B109124) Scaffolds

The journey from an initial hit to a lead compound is a critical phase in drug discovery known as the hit-to-lead (H2L) process. drugtargetreview.com This stage aims to validate initial screening hits and improve their potency and drug-like properties to determine if they are promising enough for a full-scale lead optimization program. ddcpharmaceutical.com Lead optimization is an subsequent, more intensive process focused on refining a promising lead series to identify a single clinical candidate. vichemchemie.com

Piperidine and morpholine rings are frequently employed in this phase due to their favorable characteristics. The morpholine ring, with its weak basic nitrogen and an oxygen atom, can improve physicochemical properties such as solubility and permeability. nih.gov This is particularly valuable for developing drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is essential. nih.gov The incorporation of these scaffolds can transform a hit with poor pharmacokinetic properties into a lead with a more desirable profile.

The H2L and lead optimization process for piperidine/morpholine-containing compounds typically involves several key steps:

Confirmation and Validation: Initial hits are re-synthesized and re-tested to confirm their activity.

Initial Structure-Activity Relationship (SAR) Studies: A small number of analogs are synthesized to understand which parts of the molecule are essential for activity and where modifications can be made. For instance, substituting a piperazine (B1678402) fragment with a piperidine or morpholine can significantly alter biological activity, as seen in studies of potential antitumor agents. nih.gov

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. drugtargetreview.com Assays for metabolic stability, solubility, and permeability guide the selection of which hit series to advance. The inherent properties of piperidine and morpholine can be leveraged to improve these profiles. bohrium.comnih.gov

Iterative Optimization: In the lead optimization phase, medicinal chemists engage in iterative cycles of designing, synthesizing, and testing new analogs to enhance target potency, improve selectivity against off-targets, and optimize ADMET properties. schrodinger.com This multi-parameter optimization is complex, as improvements in one area, like potency, can sometimes negatively impact another, such as metabolic stability. sk.ru

The ultimate goal is to identify a lead compound that demonstrates a promising balance of efficacy, safety, and developability, making it a suitable candidate for preclinical and clinical development.

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design leverages the structural understanding of a biological target to create ligands with improved potency and selectivity. Piperidine and morpholine scaffolds are instrumental in this process, serving as key structural elements that can be modified to optimize interactions with the target protein.

A primary strategy involves exploring the structure-activity relationship (SAR) by systematically modifying the scaffold. For example, in the development of novel 2-(benzimidazol-2-yl)quinoxalines as potential antitumor agents, researchers synthesized derivatives containing N-methylpiperazine, piperidine, and morpholine fragments. nih.gov The study revealed that replacing the N-substituted piperazine fragment with a piperidine or morpholine moiety led to a significant decrease or complete loss of cytotoxic activity, demonstrating the critical role of this specific part of the molecule in the drug's efficacy. nih.gov However, an isolated regioisomer containing the piperidine fragment did show a selective cytotoxic effect against lung adenocarcinoma (A549) cells, highlighting how subtle structural changes can fine-tune selectivity. nih.gov

| Compound | Moiety | Cell Line: A549 (IC₅₀ in µM) | Cell Line: HCT-116 (IC₅₀ in µM) | Cell Line: MCF-7 (IC₅₀ in µM) |

| 13da/14da | N-Methylpiperazine | 6.5 | 10.3 | >100 |

| 13dc | Piperidine | 26.3 | 47.5 | 49.3 |

| 14dc | Piperidine | >100 | >100 | >100 |

| 13dd/14dd | Morpholine | >100 | >100 | >100 |

| This table presents the half-maximal inhibitory concentration (IC₅₀) data for selected compounds against various cancer cell lines, illustrating the impact of different heterocyclic moieties on cytotoxic activity. Data sourced from a study on 2-(benzimidazol-2-yl)quinoxalines. nih.gov |

Another key principle is enhancing selectivity by exploiting differences in the binding pockets of related proteins. In the design of ligands targeting both histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors, the piperidine ring was identified as the most influential structural element for achieving high affinity at the σ₁R while maintaining affinity for the H₃R. nih.gov Comparing compounds that differed only by a piperazine or piperidine core revealed that the piperidine-containing analog had significantly higher potency for the σ₁ receptor. This difference was attributed to the distinct protonation states of the two rings at physiological pH, which affects how they interact with the receptor's binding site. nih.gov Such insights are crucial for rationally designing selective ligands.

Multi-Targeted Ligand Design

Complex multifactorial diseases like cancer, neurodegenerative disorders, and psychiatric conditions often involve multiple biological pathways. mdpi.com This complexity has driven the development of multi-target-directed ligands (MTDLs), single molecules designed to modulate two or more distinct biological targets simultaneously. acs.org The piperidine and morpholine scaffolds are frequently used in MTDL design due to their ability to be readily functionalized, allowing for the incorporation of different pharmacophores needed to interact with multiple receptors. pharmjournal.ru

A successful example of this approach is in the development of novel antipsychotics. Researchers designed a series of amide-piperidine (and piperazine) derivatives to act on multiple receptors implicated in psychosis, including dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Through optimization, they identified a lead compound that exhibited high affinity for all three target receptors. This compound demonstrated efficacy in animal models of psychosis without inducing catalepsy, a common side effect of older antipsychotics. nih.gov

In the context of Alzheimer's disease, MTDLs have been designed by combining a pharmacophore for cholinesterase inhibition with a moiety targeting the histamine H₃ receptor. One promising series linked a flavone moiety to a piperidine ring via a six-carbon linker. mdpi.com This design resulted in compounds with potent, well-balanced inhibitory activities against both acetylcholinesterase (AChE) and the H₃ receptor, representing a promising strategy for tackling the multifaceted nature of this neurodegenerative disease. mdpi.com The design of MTDLs often begins with known ligands for each target and involves linking them or merging their key features into a single chemical entity, where piperidine or morpholine can serve as a central scaffold or a key interacting component. acs.org

Prodrug Design Strategies

A prodrug is an inactive or less active compound that is converted into the active parent drug within the body through enzymatic or chemical transformation. nih.gov This strategy is widely employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, metabolic instability, or patient acceptability issues like taste or pain on injection. mdpi.com

The piperidine and morpholine moieties can be part of a parent drug that is formulated as a prodrug. The functional groups on these rings, or elsewhere on the molecule, provide handles for attaching a "promoiety." For example, to improve the poor water solubility of a highly lipophilic anticancer agent, researchers designed prodrugs containing amino-esters and two morpholine analogues. nih.gov The goal was to attach a polar group that would enhance solubility and then be cleaved in vivo to release the active drug. In one instance, a glycyl ester derivative was found to be more than seven times more soluble in water than its parent drug. nih.gov

The general principle of carrier-linked prodrugs involves covalently bonding the active drug to a carrier molecule (the promoiety). mdpi.com This linkage is designed to be stable until it reaches the desired biological environment, where it cleaves to release the active pharmaceutical ingredient. Common strategies include creating ester, carbonate, or amide linkages that can be hydrolyzed by enzymes like esterases or amidases present in the body. While the core piperidine or morpholine structure provides the primary pharmacological activity, the prodrug approach offers a powerful tool to ensure the molecule can effectively reach its target in the body. nih.gov

Emerging Research Avenues and Future Directions for 4 2 Piperidin 2 Ylethyl Morpholine

Exploration of Novel Therapeutic Indications

The dual presence of piperidine (B6355638) and morpholine (B109124) rings in 4-(2-Piperidin-2-ylethyl)morpholine suggests a wide range of potential therapeutic applications, given the diverse biological activities associated with these heterocycles. researchgate.netbohrium.com The morpholine ring is a recognized pharmacophore present in numerous approved drugs and is known for improving physicochemical and metabolic properties. pharmjournal.ru Piperidine derivatives are also integral to many pharmaceuticals, exhibiting a broad spectrum of activities. nih.gov

Future research will likely focus on screening this compound and its analogues against a variety of biological targets. Key areas of investigation are expected to include:

Oncology: Morpholine and piperidine derivatives have demonstrated significant potential as anticancer agents. nih.govresearchgate.net For instance, certain morpholine-substituted quinazolines have shown cytotoxic activity against cancer cell lines, and some piperidine-containing compounds act as inhibitors of critical pathways in cancer progression. pharmjournal.runih.gov Research into this compound could explore its efficacy against various cancer cell lines, such as those for lung, breast, and prostate cancer. nih.govacs.org Mechanistic studies would be crucial to determine if the compound acts through pathways common to other heterocyclic compounds, such as kinase inhibition or apoptosis induction. nih.govfrontiersin.org

Central Nervous System (CNS) Disorders: Both morpholine and piperidine moieties are found in drugs targeting the CNS. researchgate.net Their derivatives have been investigated for conditions like Alzheimer's disease, Parkinson's disease, and as antipsychotic agents. pharmjournal.ruresearchgate.net The exploration of this compound could involve assessing its ability to modulate neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.

Infectious Diseases: The piperazine (B1678402) ring, a close relative of piperidine, is a key component in various antimicrobial and antimalarial drugs. scispace.com This suggests that this compound could be evaluated for its potential as an antibacterial, antifungal, or antiviral agent.

The following table summarizes potential therapeutic areas for investigation based on the known activities of its core scaffolds.

| Therapeutic Area | Potential Molecular Targets/Mechanisms |

| Oncology | Kinase inhibition, Apoptosis induction, Cell cycle arrest |

| CNS Disorders | Dopamine (B1211576) receptors, Serotonin (B10506) receptors, Enzyme inhibition (e.g., cholinesterases) |

| Infectious Diseases | Inhibition of microbial growth, Disruption of viral replication |

| Inflammatory Diseases | Anti-inflammatory pathway modulation |

Application in Combination Therapies

To enhance therapeutic efficacy and overcome potential drug resistance, the application of this compound in combination therapies represents a promising research avenue. Studies on other morpholine derivatives have shown synergistic effects when combined with existing chemotherapeutic agents like doxorubicin (B1662922). researchgate.net

Future research in this area would likely involve:

In Vitro and In Vivo Combination Studies: Assessing the synergistic, additive, or antagonistic effects of this compound when used with standard-of-care drugs for various diseases, particularly cancer.

Elucidation of Synergistic Mechanisms: Investigating how the compound might enhance the activity of other drugs, for example, by inhibiting a resistance mechanism or targeting a complementary pathway.

Development of Co-formulations: Creating single formulations that contain this compound and another active pharmaceutical ingredient to improve patient compliance and ensure coordinated pharmacokinetics.

The potential for combination therapies is a critical area of modern drug development, and a systematic investigation would be essential to unlock the full therapeutic value of this compound.

Advanced Drug Delivery Systems Research

The physicochemical properties of this compound, which can be influenced by its piperidine and morpholine components, make it a candidate for incorporation into advanced drug delivery systems. nih.gov Research in this domain aims to improve drug solubility, stability, and targeted delivery, thereby enhancing therapeutic outcomes and minimizing side effects.

Future research directions include:

Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles (e.g., PLGA-based), could improve its bioavailability and allow for targeted delivery to specific tissues or cells. nih.govmdpi.com For instance, piperazine-derived lipids have been shown to effectively deliver mRNA to immune cells. nih.gov

Prodrug Strategies: Designing prodrugs of this compound that are converted to the active form at the target site could enhance its therapeutic index.

Hydrogel and Film-Based Systems: For localized delivery, incorporating the compound into biocompatible hydrogels or films could provide sustained release, which is particularly relevant for applications like wound healing or localized cancer therapy. researchgate.net

The table below outlines potential drug delivery strategies and their advantages.

| Delivery System | Potential Advantages |

| Lipid Nanoparticles (LNPs) | Enhanced solubility, targeted delivery, potential for nucleic acid co-delivery. nih.govmdpi.com |

| Polymeric Nanoparticles | Controlled and sustained release, biocompatibility, surface functionalization for targeting. mdpi.com |

| Prodrugs | Improved pharmacokinetics, site-specific drug release, reduced systemic toxicity. |

| Hydrogels/Films | Localized and sustained drug release, improved patient compliance for specific applications. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Future Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nesi.org.nzucdavis.edu For a compound like this compound, where specific experimental data is limited, AI and ML can play a crucial role in accelerating its research trajectory.

Key applications of AI and ML in the future development of this compound include:

Predictive Modeling: ML models can be trained on large datasets of known molecules to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its derivatives. researchgate.netarxiv.org This can help prioritize the synthesis of the most promising analogues.

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of compounds against various biological targets to identify potential therapeutic applications for the this compound scaffold.

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific therapeutic target.

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for this compound and its derivatives. nih.gov

The integration of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines. youtube.com

Collaborative Research Initiatives and Data Sharing for Compound Development

The development of a novel compound like this compound can be significantly accelerated through collaborative research and open science initiatives. Given the broad expertise required for drug discovery, from synthesis to biological testing and clinical development, partnerships are essential.

Future progress will likely be driven by:

Academic-Industrial Collaborations: Partnerships between academic research groups with expertise in heterocyclic chemistry and pharmaceutical companies with drug development infrastructure can bridge the gap between basic research and clinical application.

Open Science Platforms: Sharing data on the synthesis, properties, and biological activity of this compound and related compounds through open access databases and platforms can foster broader scientific inquiry and prevent duplication of effort. chanzuckerberg.com Initiatives like EU-OPENSCREEN provide infrastructure for screening compound libraries and fostering collaboration. eu-openscreen.eu

Consortia and Networks: The formation of research consortia focused on the development of heterocyclic compounds for specific diseases can pool resources, expertise, and compound libraries to accelerate progress. europa.euinnoget.com

By embracing a collaborative and open approach, the scientific community can more efficiently explore the therapeutic potential of this compound and advance it from a molecule of interest to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Piperidin-2-ylethyl)morpholine, and which analytical methods confirm its structural integrity?

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, morpholine derivatives are often prepared by reacting amines with halogenated intermediates under controlled pH and temperature. A related synthesis involves coupling piperidine derivatives with morpholine-containing alkyl halides, as seen in analogous protocols for (2S,6R)-dimethylmorpholine derivatives .

- Analytical Confirmation :

-

NMR Spectroscopy : Key signals include δ 1.20 (d, J = 6.44 Hz, 6H) for methyl groups and δ 3.70–3.84 (m, 2H) for morpholine protons, consistent with similar compounds .

-

LCMS (ESI) : A molecular ion peak at m/z 208 (M + H) is typical for morpholine-piperidine hybrids .

Synthesis Example Reagents/Conditions Reference Piperidine-morpholine coupling Halogenated alkyl intermediates, DIPEA, DCM, RT Reductive amination NaBH₄, MeOH, 0–5°C

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact, as morpholine derivatives can irritate mucous membranes .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting NMR and LCMS data be resolved during structural characterization?

- NMR Discrepancies : Deuterated solvent purity (e.g., CHCl₃-d vs. DMSO-d6) can shift peaks. For example, δ 2.27–2.39 (m, 2H) in CHCl₃-d may split into distinct multiplet patterns in DMSO due to hydrogen bonding .

- LCMS Artifacts : Adducts (e.g., [M + Na]⁺) or solvent clusters may mimic target ions. Use high-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular formulas .

Q. What computational methods predict the compound’s physicochemical properties for pharmacological applications?

- Hydrophilicity : Molecular dynamics simulations can estimate logP (partition coefficient). Surface grafting of morpholine derivatives, as in membrane studies, shows hydrophilicity improvements (e.g., water contact angle reduction from 90.7° to 81.8° with hydroxyethylmorpholine) .

- pKa Prediction : Tools like MarvinSketch or ACD/Labs calculate basicity. Piperidine and morpholine moieties typically exhibit pKa values between 7–9, influencing solubility and bioavailability.

Q. What strategies optimize synthesis yield and purity for scale-up studies?

- Catalyst Screening : Use Pd/C or Raney Ni for reductive amination to minimize side products.

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (e.g., H₂O/MeCN + 0.1% TFA) resolves amine byproducts .

- Reaction Monitoring : In-line FTIR tracks intermediate formation, ensuring completion before quenching .

Q. How do structural modifications (e.g., substituent position) affect biological activity?